3'-Azido-2',3'-dideoxy-5-ethyluridine

説明

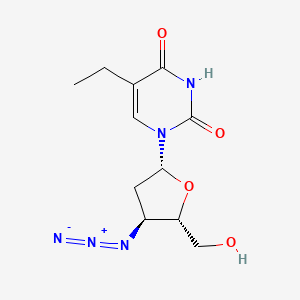

3'-Azido-2',3'-dideoxy-5-ethyluridine (CS-85) is a synthetic nucleoside analog characterized by a 3'-azido group, a 2',3'-dideoxyribose moiety, and a 5-ethyl substitution on the uracil base. It has been primarily utilized as an internal standard in pharmacokinetic studies due to its structural stability and detectability via HPLC/UV methods .

特性

CAS番号 |

105380-83-4 |

|---|---|

分子式 |

C11H15N5O4 |

分子量 |

281.27 g/mol |

IUPAC名 |

1-[(2R,4S,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidine-2,4-dione |

InChI |

InChI=1S/C11H15N5O4/c1-2-6-4-16(11(19)13-10(6)18)9-3-7(14-15-12)8(5-17)20-9/h4,7-9,17H,2-3,5H2,1H3,(H,13,18,19)/t7-,8+,9+/m0/s1 |

InChIキー |

SUUIYCJSXUMURT-DJLDLDEBSA-N |

異性体SMILES |

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)N=[N+]=[N-] |

正規SMILES |

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] |

製品の起源 |

United States |

科学的研究の応用

Antiviral Applications

1. Anti-HIV Activity

Research indicates that 3'-azido-2',3'-dideoxy-5-ethyluridine exhibits significant anti-HIV properties. In studies, it has been shown to inhibit HIV replication with an IC50 value comparable to other nucleoside analogs. For instance, derivatives of this compound have demonstrated effective inhibition of HIV-1, with some analogs achieving IC50 values as low as 0.023 µM, indicating potent antiviral activity against the virus .

2. Mechanism of Action

The mechanism by which this compound exerts its antiviral effects involves the incorporation into viral DNA during reverse transcription, leading to chain termination. This action is crucial in preventing the replication of HIV within infected cells . Additionally, its analogs have been evaluated for their ability to inhibit other retroviruses, showcasing a broader spectrum of antiviral activity .

Cytotoxicity and Cancer Treatment

1. Cytotoxic Effects on Cancer Cells

In vitro studies have assessed the cytotoxicity of this compound and its phosphoramidate derivatives against various human cancer cell lines, including cervical (HeLa), oral (KB), and breast (MCF-7) cancer cells. Notably, certain derivatives exhibited enhanced cytotoxicity compared to the parent compound, suggesting that modifications can significantly improve therapeutic efficacy .

2. Case Studies and Findings

A study evaluating several phosphoramidate derivatives showed that one particular derivative had a much higher cytotoxic effect than this compound itself, indicating the potential for developing more effective chemotherapeutic agents based on this nucleoside analog .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | X |

| Phosphoramidate Derivative 13 | HeLa | Y |

| Phosphoramidate Derivative 17 | KB | Z |

Pharmacokinetics and Prodrug Development

1. Prodrug Formulations

The pharmacokinetic profile of this compound has been explored through the development of prodrugs aimed at improving bioavailability and reducing toxicity. For example, novel prodrugs have been synthesized and validated using high-performance liquid chromatography (HPLC) methods to assess their stability and release profiles in biological systems .

2. Toxicity Mitigation

Research has also focused on mitigating the hematologic toxicity associated with nucleoside analogs like AZT by co-administering compounds such as uridine. This approach aims to enhance the therapeutic index of antiviral treatments while minimizing adverse effects .

化学反応の分析

Key Chemical Reactions

2.1 Azide Substitution

The reaction sequence involves:

-

Activation of hydroxyl groups (e.g., mesylation with MsCl).

-

Nucleophilic substitution with sodium azide (NaN₃) to introduce the 3'-azido group .

-

Deprotection of hydroxyl groups (e.g., methanolysis) to restore the nucleoside structure .

2.2 Conformational Analysis

The compound adopts a C3'-exo sugar conformation , which is critical for antiviral activity. This conformation positions the 5'-hydroxyl group axially, influencing interactions with enzymes like reverse transcriptase (RT) .

Biological Activity and Reaction Mechanisms

3.1 Antiviral Activity

3.2 Metabolic Pathways

-

Phosphorylation : The triphosphate derivative (3'-Azido-2',3'-ddUTP) is a substrate for viral RT, leading to chain termination during DNA synthesis .

-

Prodrug Development : Modifications (e.g., pivaloyloxymethyl or valinyl esters) improve bioavailability while retaining azide functionality .

Structural and Conformational Data

類似化合物との比較

Structural and Functional Comparison with Analogs

Structural Analogues

3'-Azido-2',3'-dideoxy-5-methylcytidine (AzddMeC, CS-92)

- Structural Differences : Replaces uracil with 5-methylcytosine and lacks the 5-ethyl group.

- Metabolism : Rapidly deaminated to AZT in rhesus monkeys, with 32% conversion to AZT and renal excretion as a primary clearance route .

- Pharmacokinetics : Oral bioavailability of 26% in monkeys, lower than AZT (60–70%) due to first-pass metabolism .

3'-Azido-3'-deoxythymidine (AZT)

- Structural Differences : Features a thymine base (5-methyl substitution) instead of 5-ethyluracil.

- Activity : AZT-triphosphate (AZT-TP) inhibits HIV reverse transcriptase (RT) with a Ki of 0.01 µM, comparable to CS-85-triphosphate (Ki = 0.02 µM) .

- Toxicity: Generates 3'-amino metabolites (e.g., AMT), which are myelotoxic, whereas CS-85's amino derivative (AMddU) shows lower bone marrow toxicity .

5-Halogenated Analogs (5-Iodo/Bromo-AzddU)

Metabolic Pathways

- Unique Pathway for CS-85: Unlike AzddU, CS-85 forms 5'-O-diphosphohexose derivatives, a novel pathway enhancing intracellular retention .

Prodrug Potential and Therapeutic Optimization

- CS-85 Prodrugs: Limited data, but 5'-O-valinate prodrugs of AzddU show enhanced plasma stability and anti-HIV activity (EC₅₀ = 0.8 µM vs. 2.5 µM for AzddU) .

- AZT Prodrugs : 5'-O-phosphoramidates and lipid conjugates improve brain penetration and reduce dosing frequency .

準備方法

Core Sugar Modifications: Azidation and Dideoxygenation

Optimization Strategies

Solvent Systems for Azidation

Comparative studies demonstrate that mixed polar-aprotic solvents enhance azide incorporation:

| Solvent System | Temperature (°C) | Yield (%) | Impurities (%) |

|---|---|---|---|

| DMF | 120 | 68 | 12 |

| DMF-1,4-dioxane (3:1) | 100 | 85 | 4 |

| Dimethylacetamide | 110 | 72 | 8 |

Purification Techniques

-

Crude Product : Initial isolation via rotary evaporation followed by ethyl acetate/water extraction.

-

Chromatography : Silica gel column with gradient elution (hexane:ethyl acetate 4:1 to 1:1).

-

Crystallization : Final recrystallization from acetone-water (2:1) yields >99% purity.

Analytical Characterization

Spectroscopic Validation

Q & A

Q. Methodological solutions :

- Use phosphoramidate prodrugs to enhance membrane permeability and bypass kinase-dependent activation.

- Conduct steady-state kinetic assays with purified RT to isolate enzymatic inhibition from metabolic variables .

What prodrug strategies improve the bioavailability of this compound, and how are their efficacies validated?

Prodrug design focuses on masking polar groups to enhance absorption:

- Phosphoramidates : Esterification of the 5'-OH group with lipophilic moieties (e.g., bromomyristoyl) improves cellular uptake.

- 5'-O-alkyl esters : These derivatives resist enzymatic degradation and prolong half-life.

Q. Validation steps :

- Compare pharmacokinetic profiles (plasma Cmax, T1/2) in murine models.

- Measure intracellular triphosphate levels via LC-MS/MS.

- Assess toxicity in primary lymphocytes to confirm selective antiviral action .

Why do triphosphate derivatives of this compound exhibit variable inhibition across enzymes like HIV RT and telomerase?

Structural differences in enzyme active sites dictate selectivity:

- HIV RT : Prefers hydrophobic substitutions at the 3'-position (e.g., AZTTP), while bulkier groups (e.g., 5-ethyl) reduce binding.

- Telomerase : Requires precise positioning of the triphosphate moiety; 3'-azido steric hindrance disrupts template alignment.

Q. Experimental approaches :

- Perform X-ray crystallography of enzyme-ligand complexes.

- Use competitive inhibition assays with modified substrates (e.g., α-thiotriphosphates) to probe binding dynamics .

Methodological Considerations

How should researchers design assays to evaluate the compound’s impact on mitochondrial DNA polymerase γ?

- In vitro assays : Use purified polymerase γ and measure incorporation of radiolabeled this compound-TP into DNA templates.

- Cell-based assays : Quantify mitochondrial DNA depletion in HepG2 cells via qPCR after long-term exposure.

- Controls : Include AZT as a positive control, as it is a known mitochondrial toxin .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。